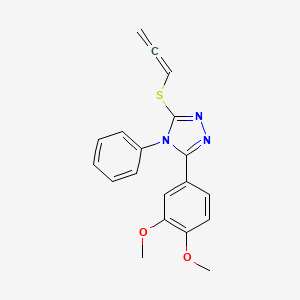

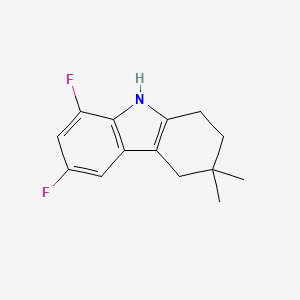

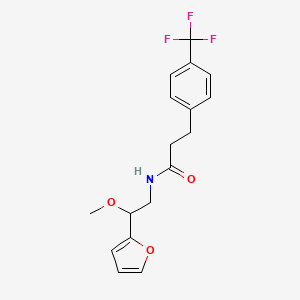

3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylthio)-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylthio)-4H-1,2,4-triazole, is a triazole derivative that incorporates a 3,4-dimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group suggests potential for increased biological activity due to the electron-donating effects of the methoxy groups, which may influence the compound's interaction with biological targets .

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep procedures that can include the formation of intermediates such as isocyanides, carboxylic acids, and various substituted acetophenones. For example, the synthesis of chiral oxazolidinone derivatives with a 3,4-dimethoxyphenyl group involves the use of 3,4-dimethoxybenzoyl chloride and optically active synthons in the presence of a superbase . Similarly, thiazole derivatives with the dimethoxyphenyl moiety are synthesized from 3,4-dimethoxyacetophenone through a six-step procedure . These methods highlight the complexity and the need for precise conditions to achieve the desired triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the crystal structure of a related triazole compound was determined to crystallize in the monoclinic space group, with specific unit cell parameters, and the molecular geometry was confirmed by DFT calculations . Such detailed structural analysis is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including alkylation, hydrolysis, and "click chemistry" reactions. The reactivity of these compounds can be influenced by the substituents present on the triazole ring. For example, the reaction of acid hydrolysis on triazole derivatives can lead to the production of carboxylic acids . The "click chemistry" approach has been used to synthesize chalcone derivatives containing the 1,2,3-triazole ring system, demonstrating the versatility of triazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the dimethoxyphenyl group can affect these properties. For example, the antioxidant activity of triazole compounds has been evaluated, with some derivatives showing significant activity . The crystal structure and stability are often assessed using Hirshfeld surface analysis, which provides insight into the intermolecular interactions within the crystal lattice .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity

One research application involves the synthesis of derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole exhibiting anti-inflammatory activity. These compounds were synthesized through various chemical reactions, starting from 3,4-dimethoxybenzoylthiosemicarbazide. Among the synthesized compounds, several demonstrated significant anti-inflammatory properties (Labanauskas et al., 2001).

π-Hole Tetrel Bonding Interactions

Another study focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality and phenyl substituents. The compounds formed self-assembled dimers in the solid state through O⋯π-hole tetrel bonding interactions. This study provides insights into the influence of substituents on the nucleophilic/electrophilic nature of the compounds and their interaction energies, contributing to our understanding of chemical bonding interactions (Ahmed et al., 2020).

Antitumor Activity

The synthesis and evaluation of antitumor activity of 3-S-substituted 5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles have also been studied. These compounds were synthesized via cyclization of corresponding thiosemicarbazides and showed potential antitumor activities (Grigoryan et al., 2012).

Antifungal and Cytotoxic Agents

Furthermore, novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties were synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. Some analogues exhibited significant cytotoxic activity, showing the potential of triazole derivatives as antitumor agents (Liu et al., 2017).

Synthesis and Properties

Research on the synthesis and properties of H-1,2,3-triazoles provided insights into their chemical characteristics and potential applications. This study highlighted the synthesis methods and examined certain properties of the triazoles, indicating their relevance in various scientific fields (Tanaka et al., 1973).

Eigenschaften

InChI |

InChI=1S/C19H17N3O2S/c1-4-12-25-19-21-20-18(22(19)15-8-6-5-7-9-15)14-10-11-16(23-2)17(13-14)24-3/h5-13H,1H2,2-3H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUOXWLDYIBUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC=C=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)